3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound belonging to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoquinoline core with benzyl, methyl, and propyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-component reaction. One common method involves the reaction of barbituric acid, aldehydes, and anilines in a one-pot synthesis . This reaction is facilitated by various catalysts, such as trityl chloride, which acts as a neutral catalyst under reflux conditions in chloroform . The use of commercially available anilines allows for the facile synthesis of pyrimidoquinolinediones substituted in all positions on the benzene ring with electron-donating or electron-withdrawing groups .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions, optimized for large-scale synthesis. The use of efficient catalysts and solvent-free conditions can enhance the yield and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced pyrimidoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antitumor agent, with studies indicating its activity against various cancer cell lines.
Biological Research: It is used in studies related to DNA-binding affinity and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cancer cell growth . Additionally, it may interact with various enzymes and proteins involved in cellular processes, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: A closely related compound with similar biological activities.
[1,2,4]triazolo[2′,3′3,4]pyrimido[6,5-b]quinoline: Another related compound with potential antitumor activity.
Uniqueness
3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is unique due to its specific substituents, which confer distinct chemical properties and biological activities. Its ability to interact with DNA and other molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H21N3O2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5-dione |
InChI |
InChI=1S/C22H21N3O2/c1-3-9-18-23-21-19(20(26)16-12-7-8-13-17(16)24(21)2)22(27)25(18)14-15-10-5-4-6-11-15/h4-8,10-13H,3,9,14H2,1-2H3 |
InChI Key |
VKGVEOUWBHNQGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
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